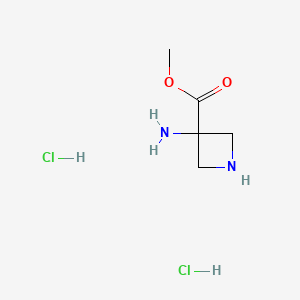

methyl 3-aminoazetidine-3-carboxylate dihydrochloride

Description

Properties

IUPAC Name |

methyl 3-aminoazetidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c1-9-4(8)5(6)2-7-3-5;;/h7H,2-3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWQWLFPQBQLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation-Displacement-Hydrogenolysis Sequence

A foundational approach involves mesylation of azetidine precursors followed by nucleophilic displacement and catalytic hydrogenolysis. In WO2000063168A1, 3-aminoazetidine intermediates are synthesized via mesylation of hydroxylated precursors in chlorinated solvents (e.g., methylene chloride) at low temperatures (−40°C to −10°C) using triethylamine or diisopropylethylamine as bases. The mesylate intermediate is rapidly reacted with nucleophiles (e.g., amines) in aqueous conditions to minimize decomposition (<20% over two hours). Subsequent hydrogenolysis of benzyl-protected intermediates under high-pressure hydrogen (40–60 psi) with palladium hydroxide catalysts (20% on carbon) at 55–65°C yields free amines, which are converted to dihydrochloride salts via HCl gas treatment.

Example Procedure

-

Mesylation : A solution of 3-hydroxyazetidine (1 mol) in methylene chloride is treated with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) at −40°C for 2 hours.

-

Displacement : The mesylate is reacted with methylamine (2 eq) in water at 25°C for 12 hours, yielding methyl 3-(methylamino)azetidine-3-carboxylate.

-

Hydrogenolysis : The benzyl-protected intermediate (162 g) is dissolved in methanol, treated with Pd(OH)₂/C (20 wt%), and hydrogenated at 60°C under 40 psi H₂ for 48–72 hours.

-

Salt Formation : The free base is suspended in ethanol, treated with HCl gas at 0°C, and refluxed to precipitate the dihydrochloride salt (73–89.5% yield).

Trifluoroacetic Anhydride-Mediated Deprotection

An alternative method employs trifluoroacetic anhydride (TFAA) for tert-butyl group cleavage. This two-step process involves TFAA-mediated formation of a trifluoroacetamide intermediate at 0–25°C, followed by basic hydrolysis (NaOH, room temperature). The reaction is efficient, requiring only 1–2 equivalents of TFAA and completing within one hour.

Key Advantages

-

Low-Temperature Compatibility : Reactions proceed at −10°C to 25°C, minimizing thermal degradation.

-

Simplified Workup : By-products are easily removed via aqueous extraction, achieving >90% purity without chromatography.

Advanced Routes from Azetidine-3-Carboxylic Acid Precursors

Diethyl Bis(hydroxymethyl)malonate Triflation

As reported in Arkivoc, diethyl bis(hydroxymethyl)malonate (12) undergoes triflation with triflic anhydride to form a bis-triflate intermediate, which cyclizes with benzylamine to yield diester 13 (Scheme 2). Hydrolysis with HCl/NaOH produces diacid 14, which is monodecarboxylated under pH-controlled conditions to azetidine-3-carboxylic acid (15). Esterification with methanol (Fischer conditions) and subsequent HCl salt formation yields the target compound.

Critical Parameters

Haloazetidine Synthesis via 1-Azabicyclo[1.1.0]butane

A novel route utilizes 1-azabicyclo[1.1.0]butane (18) as a strained intermediate. Treatment with LiBr and Boc₂O in THF/MeCN yields tert-butyl 3-bromoazetidine-1-carboxylate (20), which is hydrolyzed to the carboxylic acid and esterified with methanol/HCl. This method enables gram-scale production with 65–78% overall yield.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Mesylation-Displacement | Mesylation, amine displacement, H₂/Pd | 60–89.5% | −40°C to 60°C, 40–60 psi H₂ | Scalable, high purity |

| TFAA Deprotection | TFAA treatment, hydrolysis | 70–85% | 0–25°C, aqueous workup | Rapid, minimal by-products |

| Diethyl Malonate Route | Triflation, cyclization, decarboxylation | 65–78% | Reflux, pH 7–8 | Versatile for analogs |

| Haloazetidine Synthesis | Strain-release cyclization, esterification | 65–78% | THF/MeCN, LiBr, Boc₂O | Gram-scale compatibility |

Salt Formation and Purification

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in ethanol at 0°C, followed by reflux to induce crystallization. For example, a suspension of 3-aminoazetidine-3-carboxylate (40.4 g) in ethanol treated with HCl gas yields 45 g (73%) of the dihydrochloride salt after filtration.

Chromatographic Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from methyl tert-butyl ether, achieving >95% purity.

Challenges and Optimization Strategies

-

Mesylate Stability : Rapid displacement (<2 hours) is critical to prevent decomposition.

-

Hydrogenation Efficiency : Catalyst loading (20% Pd(OH)₂/C) and H₂ pressure (40–60 psi) require optimization to reduce reaction time.

-

Esterification Selectivity : Acidic conditions (HCl/MeOH) prevent epimerization during methyl ester formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-aminoazetidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and reactivity.

Comparison with Similar Compounds

Key Observations:

Salt Form Impact: Dihydrochloride salts (e.g., Azetidin-3-amine dihydrochloride) exhibit higher solubility in aqueous media compared to monohydrochloride analogs, critical for drug delivery systems .

Functional Groups: The amino group in the target compound increases polarity (lower LogP) relative to methyl-substituted analogs like Methyl 3-methylazetidine-3-carboxylate hydrochloride, affecting membrane permeability and metabolic stability .

Ring Size: Oxane-based analogs (e.g., methyl 3-aminooxane-3-carboxylate hydrochloride) exhibit reduced ring strain compared to azetidines, altering reactivity and synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : Methyl azetidine-3-carboxylate hydrochloride has a LogP of 0.32 (indicating moderate lipophilicity), while dihydrochloride salts like Azetidin-3-amine dihydrochloride are more hydrophilic . The target compound’s dihydrochloride form likely enhances solubility (>50 mg/mL in water).

- Synthetic Accessibility : Methyl carboxylate esters (e.g., ) are typically synthesized via HCl-mediated deprotection, suggesting analogous routes for the target compound .

Biological Activity

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound's molecular formula is CHClNO, with a molecular weight of approximately 166.61 g/mol. Its structure includes an amino group and a carboxylate ester, enhancing its reactivity and biological potential.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of human glycogen phosphorylase, an enzyme critical in glycogen metabolism. This inhibition has significant implications for the management of hyperglycemia and diabetes. The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic disorders.

Binding Affinity Studies

Interaction studies have indicated that this compound exhibits favorable binding affinities with specific enzymes. These studies are essential for elucidating its mechanism of action and assessing any potential side effects associated with its therapeutic use.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl azetidine-3-carboxylate hydrochloride | CHClNO | Lacks amino substitution; primarily an ester |

| Methyl 1-Boc-azetidine-3-carboxylate | CHNO | Contains a Boc protecting group; more complex |

| Methyl 3-(tert-butoxycarbonyl)aminoazetidine-3-carboxylate | CHNO | More bulky due to tert-butoxycarbonyl group |

This comparison highlights the unique combination of functional groups in this compound, which enhances its reactivity compared to other similar compounds.

Case Studies and Research Findings

- Therapeutic Applications : Preliminary studies indicate that the compound may be effective in treating conditions related to glycogen metabolism disorders. Its role as an enzyme inhibitor suggests potential applications in developing drugs for diabetes management.

- Synthesis and Modification : Various synthetic routes have been explored to enhance the compound's efficacy and bioavailability. Research has focused on post-synthetic modifications to improve the pharmacological profile of azetidine derivatives, including this compound .

Q & A

Q. What are the optimal synthesis conditions for methyl 3-aminoazetidine-3-carboxylate dihydrochloride, and how can purity be ensured?

The synthesis typically involves reacting azetidine precursors with methylamine derivatives under acidic conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during hydrochlorination to prevent side reactions (e.g., ring-opening) .

- Solvent selection : Methanol or ethanol is preferred for solubility and reaction efficiency .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity .

Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Reaction Time | 12–24 hrs | Maximizes conversion |

| Solvent | Methanol | Enhances solubility |

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of:

Q. What stability considerations are critical for handling this compound?

- pH sensitivity : The compound hydrolyzes in alkaline conditions (pH > 8), forming free carboxylic acid derivatives. Store in acidic buffers (pH 4–6) .

- Moisture control : Hygroscopic nature necessitates storage in desiccators under nitrogen .

- Thermal stability : Degrades above 80°C; avoid prolonged heating during solvent evaporation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic analysis : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and regioselectivity .

Example Finding : The azetidine ring’s strain increases reactivity at the 3-position, favoring nucleophilic attack .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Compare IC values across standardized assays (e.g., enzyme inhibition vs. cell-based assays) .

- Solubility differences : Use DMSO stocks at <0.1% v/v to avoid solvent interference .

- Metabolic stability : Evaluate hepatic microsome stability to identify species-specific degradation .

Data Table :

| Study | IC (μM) | Assay Type | Solvent |

|---|---|---|---|

| A | 12.3 | Enzyme | PBS |

| B | 45.7 | Cell-based | DMSO |

Q. What strategies optimize this compound’s bioavailability for in vivo pharmacological studies?

Q. How can researchers identify novel biological targets for methyl 3-aminoazetidine-3-carboxylate derivatives?

- Target fishing : Use chemoproteomics (e.g., affinity chromatography coupled with MS) .

- Molecular docking : Screen against kinase or GPCR libraries (AutoDock Vina) .

- Transcriptomics : RNA-seq to detect differentially expressed genes post-treatment .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require strict control of HCl gas flow rates to maintain stoichiometry .

- Analytical validation : Cross-validate NMR data with synthetic intermediates (e.g., azetidine-3-carboxylic acid methyl ester) .

- Ethical compliance : Follow institutional guidelines for handling hygroscopic and irritant compounds (PPE: gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.